3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride
CAS No.:
Cat. No.: VC18089639
Molecular Formula: C4H7ClN4O2
Molecular Weight: 178.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H7ClN4O2 |
|---|---|
| Molecular Weight | 178.58 g/mol |
| IUPAC Name | 5-methyl-4-nitro-1H-pyrazol-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C4H6N4O2.ClH/c1-2-3(8(9)10)4(5)7-6-2;/h1H3,(H3,5,6,7);1H |
| Standard InChI Key | FPJXMCGAFYNVJC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1)N)[N+](=O)[O-].Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
The IUPAC name for this compound is 5-methyl-4-nitro-1H-pyrazol-3-amine hydrochloride, reflecting its substitution pattern on the pyrazole ring. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 178.58 g/mol |
| Canonical SMILES | CC1=C(C(=NN1)N)N+[O-].Cl |
| InChI Key | FPJXMCGAFYNVJC-UHFFFAOYSA-N |
| PubChem CID | 137462374 |
The pyrazole core consists of a five-membered aromatic ring with two adjacent nitrogen atoms. The methyl group at position 3, nitro group at position 4, and amine at position 5 create a sterically and electronically diverse framework. The hydrochloride salt enhances solubility in polar solvents, a critical factor in synthetic applications.
Synthesis and Preparation
General Synthetic Routes
The synthesis of 3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride typically involves a multi-step sequence:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. For example, reacting methyl acetoacetate with hydrazine hydrate yields 3-methyl-1H-pyrazol-5-amine .
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Nitration: Electrophilic nitration using nitric acid or a nitrating agent introduces the nitro group at position 4. This step requires careful temperature control () to minimize side reactions.
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Salt Formation: Treatment with hydrochloric acid converts the free amine into its hydrochloride salt, improving crystallinity and stability.
Optimization Challenges
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits moderate solubility in water () and methanol but is insoluble in nonpolar solvents like hexane. The nitro group confers sensitivity to UV light, requiring storage in amber containers under inert conditions. Thermal stability analysis (TGA/DSC) indicates decomposition above , consistent with nitroaromatic compounds .
Acid-Base Behavior
The amine group () protonates under acidic conditions, while the nitro group () remains deprotonated. This amphoteric behavior enables selective functionalization at the amine site.
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a precursor to kinase inhibitors and antiviral agents. For instance, its glycine derivative () has been explored as a building block for peptide mimetics targeting protease enzymes . The nitro group facilitates further reductions to amines or coupling reactions in drug candidate synthesis.
Agrochemical Development
Pyrazole derivatives are integral to herbicides and fungicides. The nitro functionality enhances bioavailability, while the amine allows for derivatization into urea or thiourea analogs with pesticidal activity.
Materials Science
Incorporation into metal-organic frameworks (MOFs) has been theorized due to the amine’s ligand potential. Such applications remain exploratory but highlight the compound’s versatility .
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